Isodihydroauroglaucin

Description

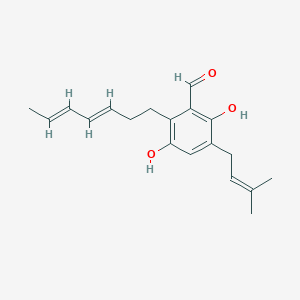

Structure

2D Structure

Properties

CAS No. |

74886-31-0 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |

InChI |

InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+ |

InChI Key |

ZNSOEVHEUKFQSM-YTXTXJHMSA-N |

Isomeric SMILES |

C/C=C/C=C/CCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Canonical SMILES |

CC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Isodihydroauroglaucin: A Fungal Metabolite with Antitumor Potential

An In-depth Technical Guide on the Discovery, Origin, and Biological Significance of Isodihydroauroglaucin

Introduction

This compound is a naturally occurring polyketide metabolite produced by several species of fungi belonging to the genera Aspergillus and Eurotium. First reported in detail in 2002, this compound has garnered interest within the scientific community for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activities of this compound, with a focus on the experimental protocols for its isolation and the elucidation of its biosynthetic pathway.

Discovery and Origin

This compound was identified in a 2002 study by Gawas and colleagues from a marine-derived fungus, Eurotium sp., which was isolated from the leaves of the mangrove plant Porteresia coarctata. Prior to this, related compounds had been reported from terrestrial fungal sources of the same genus. The producing organism, a member of the phylum Ascomycota, thrives in diverse environments, including marine and terrestrial ecosystems. This compound has also been reported in Aspergillus ruber, Aspergillus glaucus, and Aspergillus chevalieri.

Physicochemical Properties

This compound is a benzaldehyde derivative with a distinct chemical structure. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C19H24O3 | PubChem |

| Molecular Weight | 300.4 g/mol | PubChem |

| IUPAC Name | 2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | PubChem |

| CAS Number | 74886-31-0 | PubChem |

| XLogP3 | 5.4 | PubChem |

| Appearance | Orange Compound |

Biosynthesis

The biosynthetic pathway of this compound is believed to be closely related to that of other auroglaucin derivatives, such as flavoglaucin. The biosynthesis originates from a polyketide pathway, a common route for the production of secondary metabolites in fungi. While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively identified, it is hypothesized to involve a polyketide synthase (PKS) enzyme. The general proposed biosynthetic pathway involves the following key steps:

-

Polyketide Chain Assembly: An iterative Type I polyketide synthase catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide backbone.

-

Cyclization and Aromatization: The polyketide chain undergoes cyclization and aromatization to form the core benzaldehyde structure.

-

Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the aromatic ring.

-

Side Chain Modification: Further enzymatic modifications of the polyketide-derived side chain lead to the final structure of this compound.

In-Depth Technical Guide: Isodihydroauroglaucin from Eurotium sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodihydroauroglaucin, a bioactive secondary metabolite sourced from fungi of the genus Eurotium. The document details its production, isolation, and characterization, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Introduction

This compound is a prenylated benzaldehyde derivative belonging to the class of polyketides, which are synthesized through a combination of the polyketide and terpenoid pathways in fungi.[1][2] First identified in terrestrial and marine-derived Eurotium species, this orange-colored compound is often found alongside other structurally related metabolites such as auroglaucin, tetrahydroauroglaucin, and flavoglaucin.[1][2] The unique chemical structure of this compound and its congeners has drawn interest for their potential biological activities, making them valuable targets for natural product research and drug discovery.

Production of this compound

Fungal Strain and Fermentation

This compound can be reliably produced through the fermentation of Eurotium species. A notable example is the marine sponge-derived fungus Eurotium chevalieri. The following table summarizes the optimized fermentation parameters for the production of this compound and related benzaldehyde derivatives.

| Parameter | Value/Description |

| Fungal Strain | Eurotium chevalieri |

| Culture Medium | Potato Dextrose Broth (PDB) supplemented with 3% NaCl |

| Inoculation | Ten agar plugs from an actively growing colony per 250 mL flask containing 180 mL of medium |

| Incubation Temperature | 24 °C |

| Agitation | 120 rpm |

| Incubation Time | 14 days |

| Culture Volume | 20 x 250 mL Erlenmeyer flasks (total 3.6 L) |

Quantitative Production Data

The fermentation of Eurotium chevalieri under the conditions specified above yields a variety of secondary metabolites. The table below presents the quantitative yield for this compound and co-isolated compounds from a 3.6 L culture.

| Compound | Yield (mg) |

| This compound | 1.2 |

| Dihydroauroglaucin | 13.5 |

| Tetrahydroauroglaucin | 17.1 |

| Erythroglaucin | 1.2 |

| Physcion | 0.6 |

| Compound 6 (unspecified) | 2.1 |

Experimental Protocols

Fermentation of Eurotium chevalieri

-

Strain Preparation: Culture Eurotium chevalieri on Potato Dextrose Agar (PDA) plates until a sufficient mycelial mat has formed.

-

Inoculation: Using a sterile cork borer, cut ten agar plugs from the margin of an actively growing colony. Inoculate each of the twenty 250 mL Erlenmeyer flasks containing 180 mL of sterile Potato Dextrose Broth (PDB) supplemented with 3% NaCl with one agar plug.

-

Incubation: Incubate the flasks in the dark at 24 °C with constant shaking at 120 rpm for 14 days.

-

Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.

Extraction and Purification of this compound

-

Biomass Extraction: Freeze-dry the harvested fungal biomass. Suspend the dried biomass in a 1:1 (v/v) solution of ethyl acetate (EtOAc) and dichloromethane (CH₂Cl₂). Homogenize the suspension using an Ultra Turrax homogenizer. Sonicate the sample and filter under vacuum to remove the biomass. Repeat this extraction step three times to maximize the yield of metabolites.

-

Solvent Partitioning: Combine the crude extracts and partition them by dissolving and shaking in a separatory funnel with a 1:1 (v/v) mixture of chloroform (CHCl₃) and water (H₂O). Collect the organic phase and dry it using a rotary evaporator.

-

Purification: Purify the dried organic extract using Ultra-High-Performance Liquid Chromatography (UPLC) equipped with an analytical C-18 column.

Characterization of this compound

The structural elucidation of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for determining its elemental composition.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C₁₉H₂₅O₃ |

| Pseudomolecular Ion | [M+H]⁺ |

| Exact Mass-to-Charge Ratio (m/z) | 301.1798 |

NMR Spectroscopy

Biosynthesis of this compound

The biosynthesis of this compound, a prenylated benzaldehyde derivative, is proposed to originate from a hybrid polyketide-terpenoid pathway. The core salicylaldehyde structure is assembled by a polyketide synthase (PKS), followed by modifications such as prenylation by a prenyltransferase.

Putative Biosynthetic Pathway

The following diagram illustrates a putative biosynthetic pathway for this compound, based on known pathways for related fungal salicylaldehyde derivatives.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation and purification of this compound from Eurotium sp. fermentation cultures.

Caption: Experimental workflow for this compound isolation.

Conclusion

This technical guide provides a foundational resource for the study of this compound from Eurotium sp. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the biosynthesis, chemical synthesis, and potential therapeutic applications of this and related fungal metabolites. The provided diagrams offer a clear visualization of the biosynthetic and experimental processes, aiding in the conceptualization and design of future studies in this area.

References

In-Depth Technical Guide to the Chemical Structure of Isodihydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydroauroglaucin, a naturally occurring prenylated hydroquinone, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial and potential neuroprotective effects. This document provides a comprehensive technical overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation are presented, alongside an exploration of its known biological activities and their potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a prenylated hydroquinone. Its chemical structure is characterized by a hydroquinone ring substituted with a heptadienyl group and a prenyl (3-methylbut-2-enyl) group.

IUPAC Name: 2-(hepta-3,5-dien-1-yl)-3,6-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde[1]

Chemical Formula: C₁₉H₂₄O₃[1]

Molecular Weight: 300.39 g/mol

Spectroscopic Data

While complete ¹H and ¹³C NMR signal assignments for this compound have been reported based on extensive 2D NMR studies, a publicly available, comprehensive data table of its chemical shifts and coupling constants is not readily found in indexed literature. However, the structural elucidation was achieved through techniques including ¹H-¹H COSY, HSQC, and HMBC experiments. Researchers are directed to specialized chemical literature for the specific spectral data.

Physicochemical Properties

Quantitative data on the physical properties of this compound, such as its melting point and optical rotation, are not extensively reported in publicly accessible databases. As a poly-substituted aromatic compound, it is expected to be a solid at room temperature and soluble in organic solvents.

Experimental Protocols

Isolation of this compound from Eurotium sp.

The following protocol outlines a general method for the isolation of this compound from a fungal source, based on established procedures for related compounds.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Eurotium sp. is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated for a period sufficient to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass is separated from the culture broth by filtration. The biomass is then subjected to solvent extraction, typically using ethyl acetate or a similar organic solvent, to isolate the crude secondary metabolites.

-

Purification: The crude extract is concentrated under reduced pressure and then subjected to chromatographic separation. This may involve initial separation by column chromatography followed by purification using techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) to yield pure this compound.

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Activity | MIC Range |

| Staphylococcus aureus | Antibacterial | 4 - 64 µg/mL |

| Streptococcus pneumoniae | Antibacterial | 4 - 64 µg/mL |

Mechanism of Action: The antibacterial mechanism of hydroquinones, the chemical class to which this compound belongs, is believed to involve the disruption of the bacterial cell wall and membrane. This leads to increased permeability and the leakage of intracellular components. Additionally, hydroquinones have been shown to inhibit biofilm formation and the production of virulence factors in Staphylococcus aureus.[2][3][4][5] The prenyl group in this compound may enhance its lipophilicity, facilitating its interaction with and disruption of the bacterial membrane.

Potential Neuroprotective Effects

While direct studies on the neuroprotective signaling pathways of this compound are limited, its chemical structure as a prenylated hydroquinone suggests a potential mechanism of action through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Proposed Nrf2/ARE Signaling Pathway Activation

Caption: Proposed activation of the Nrf2/ARE pathway by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[1][6][7][8] Electrophilic compounds, such as hydroquinones, can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[1][6][7][8] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and thereby protecting the cell from oxidative damage.[1][6][7][8]

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery. Its defined chemical structure, coupled with its antibacterial and potential neuroprotective activities, warrants further exploration. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their future studies of this intriguing natural product. Further research is needed to fully elucidate its spectroscopic properties, confirm its neuroprotective mechanism, and evaluate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus [mdpi.com]

- 4. Antimicrobial Mechanism of Hydroquinone | Semantic Scholar [semanticscholar.org]

- 5. Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of Isodihydroauroglaucin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for comprehensive spectroscopic data (NMR and MS) for the compound Isodihydroauroglaucin. Despite a thorough search of available scientific databases and literature, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located.

The following sections outline the general methodologies and data presentation formats that would typically be included in such a guide, should the data become available in the future.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. A summary of anticipated ¹H NMR data for this compound would be presented as follows:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. The anticipated data for this compound would be summarized in a table format.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of a compound.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge (m/z) | Formula |

| Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific data.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series) would typically be used, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Sample Preparation: A specified amount of the this compound sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Data Acquisition: Standard pulse sequences would be employed for acquiring 1D (¹H, ¹³C) and potentially 2D (COSY, HSQC, HMBC) NMR spectra. Key parameters such as the number of scans, relaxation delay, and spectral width would be optimized.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, would be utilized, often coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Data Acquisition: The instrument would be operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragment ions.

Visualization of Analytical Workflow

A visual representation of the analytical workflow can aid in understanding the process of obtaining and analyzing spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

While specific spectroscopic data for this compound is not currently available in the public domain, this guide provides a framework for how such data would be presented and the experimental conditions under which it would likely be acquired. Researchers who successfully isolate or synthesize this compound are encouraged to perform these analyses to contribute to the collective scientific knowledge.

The Uncharted Path: A Technical Guide to the Biosynthesis of Isodihydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydroauroglaucin, a prenylated polyketide metabolite produced by fungi of the genera Aspergillus and Eurotium, has garnered interest for its potential biological activities. Despite its discovery, the precise biosynthetic pathway leading to this complex natural product remains to be experimentally elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, constructed through chemoinformatic analysis of its structure and by drawing parallels with the known biosynthesis of related fungal meroterpenoids, such as flavoglaucin. We delve into the hypothetical enzymatic steps, from the initial polyketide chain assembly by a non-reducing polyketide synthase (NR-PKS) to the subsequent tailoring reactions including cyclization, hydroxylation, formylation, and prenylation. Furthermore, this guide outlines general experimental protocols for the elucidation of such fungal secondary metabolite pathways, offering a roadmap for future research. While specific quantitative data for this compound biosynthesis is not yet available, we present illustrative data tables to guide experimental design and data presentation. All proposed pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, with many serving as scaffolds for drug development. This compound, identified in species such as Aspergillus chevalieri, belongs to the family of prenylated polyketides. Its chemical structure, 2-(hepta-3,5-dien-1-yl)-3,6-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde[1], suggests a biosynthetic origin from both the polyketide and mevalonate pathways. Understanding the biosynthesis of this compound is crucial for several reasons: it can enable the bioengineering of production strains for higher yields, facilitate the generation of novel analogues with improved therapeutic properties through combinatorial biosynthesis, and provide insights into the metabolic capabilities of the producing organisms.

This guide synthesizes the current understanding of fungal polyketide biosynthesis to propose a detailed, albeit hypothetical, pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS) and followed by a series of tailoring enzymatic reactions. The entire pathway is likely encoded within a biosynthetic gene cluster (BGC).

Polyketide Backbone Formation

The core of the this compound molecule is a substituted benzaldehyde, which is characteristic of fungal aromatic polyketides. We propose that a non-reducing polyketide synthase (NR-PKS) utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a linear polyketide chain. Based on the structure, a hexaketide intermediate is the most probable precursor.

The NR-PKS is a multidomain enzyme, and its key domains would catalyze the following steps:

-

Starter Unit Acyl-Transacylase (SAT): Loads the initial acetyl-CoA onto the enzyme.

-

Acyltransferase (AT): Selects and loads malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the malonyl-ACP.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Product Template (PT) domain: Folds the polyketide chain for proper cyclization.

-

Thioesterase (TE) or Claisen-like Cyclase (CLC) domain: Catalyzes the release of the polyketide from the PKS, often coupled with cyclization.

Cyclization and Aromatization

Following the assembly of the linear hexaketide, the PT and TE/CLC domains of the NR-PKS are proposed to mediate a C2-C7 aldol condensation to form the aromatic ring. Subsequent dehydration reactions would lead to the formation of a stable aromatic intermediate, likely 3,5-dihydroxyphthalaldehyde.

Tailoring Reactions

A series of post-PKS modifications are necessary to arrive at the final structure of this compound. These tailoring enzymes are typically encoded by genes located within the same BGC as the PKS.

-

Reduction: One of the aldehyde groups of the putative 3,5-dihydroxyphthalaldehyde intermediate is reduced to an alcohol, which is then further modified.

-

Decarboxylation and Side Chain Formation: The remaining aldehyde is likely oxidized to a carboxylic acid, which is then decarboxylated. The resulting side chain is then proposed to be extended to the heptadienyl group through a separate set of enzymes, possibly involving a fatty acid synthase-like machinery.

-

Hydroxylation: A monooxygenase would catalyze the hydroxylation of the aromatic ring to introduce the third hydroxyl group.

-

Formylation: A formyltransferase is proposed to install the aldehyde group on the aromatic ring.

-

Prenylation: A prenyltransferase would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate pathway, to the aromatic ring.

The proposed biosynthetic pathway is depicted in the following diagram:

Putative Biosynthetic Gene Cluster

The genes encoding the enzymes for the biosynthesis of this compound are expected to be organized in a biosynthetic gene cluster (BGC). A hypothetical BGC would contain:

-

A Non-Reducing Polyketide Synthase (NR-PKS) gene: The core enzyme for the synthesis of the polyketide backbone.

-

Genes for Tailoring Enzymes: Including reductases, decarboxylases, monooxygenases, formyltransferases, and prenyltransferases.

-

A Regulatory gene: Often a transcription factor that controls the expression of the other genes in the cluster.

-

A Transporter gene: Encoding a protein that may be involved in the export of the final product.

The logical relationship for identifying the BGC is as follows:

Quantitative Data Presentation (Illustrative)

As no specific quantitative data for this compound biosynthesis has been published, the following tables are provided as templates for organizing experimental data based on studies of similar fungal polyketides.

Table 1: Example of Gene Expression Analysis of the Putative this compound BGC.

| Gene (Putative Function) | Fold Change (Production vs. Non-production medium) |

|---|---|

| idhA (NR-PKS) | 25.3 ± 3.1 |

| idhB (Reductase) | 18.7 ± 2.5 |

| idhC (Monooxygenase) | 21.4 ± 2.8 |

| idhD (Formyltransferase) | 19.1 ± 2.2 |

| idhE (Prenyltransferase) | 23.8 ± 3.0 |

| idhR (Regulator) | 15.6 ± 1.9 |

Table 2: Example of in vitro Enzyme Activity.

| Enzyme | Substrate | Product | Vmax (µmol/min/mg) | Km (µM) |

|---|---|---|---|---|

| IdhE (Prenyltransferase) | Dimethylallyl pyrophosphate | Prenylated intermediate | 5.2 ± 0.4 | 50 ± 5 |

| | Aromatic precursor | | | 25 ± 3 |

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal secondary metabolite biosynthetic pathway typically involves a combination of genetic, biochemical, and analytical techniques.

Identification of the Biosynthetic Gene Cluster

-

Genome Sequencing: The genome of the this compound-producing fungus is sequenced using next-generation sequencing technologies.

-

Bioinformatic Analysis: The sequenced genome is analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The presence of an NR-PKS gene is a key indicator.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA-seq is performed to correlate the expression of the genes in the putative BGC with the production of this compound under different culture conditions.

Functional Characterization of Genes

-

Gene Disruption: The core PKS gene and putative tailoring enzyme genes are individually knocked out in the producing strain. The resulting mutants are analyzed for the loss of this compound production or the accumulation of biosynthetic intermediates using HPLC-MS.

-

Heterologous Expression: The entire putative BGC or subsets of genes are cloned and expressed in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Production of this compound or its intermediates in the heterologous host confirms the function of the cloned genes.

The general workflow for heterologous expression is as follows:

In Vitro Enzymatic Assays

-

Protein Expression and Purification: The putative tailoring enzymes are overexpressed in E. coli or a fungal expression system and purified.

-

Enzyme Assays: The purified enzymes are incubated with hypothesized substrates (which may be chemically synthesized or isolated from mutant strains) and cofactors. The reaction products are analyzed by HPLC-MS to confirm the enzyme's function.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of the chemical ingenuity of fungi. While the pathway proposed in this guide is based on solid chemoinformatic reasoning and parallels with known biosynthetic pathways, its experimental validation is a crucial next step. The methodologies outlined here provide a clear path for researchers to unravel the precise genetic and enzymatic machinery responsible for the production of this intriguing natural product. Future work should focus on the identification and characterization of the this compound BGC, followed by the detailed biochemical investigation of the individual enzymes. Such studies will not only illuminate a previously uncharacterized metabolic pathway but also pave the way for the biotechnological production of this compound and its derivatives for potential applications in medicine and agriculture.

References

Preliminary Biological Screening of Isodihydroauroglaucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydroauroglaucin, a secondary metabolite isolated from fungi of the genus Eurotium, has emerged as a compound of interest for its potential therapeutic applications. Preliminary biological screening has identified significant lipid-reducing activity, suggesting its potential as a lead compound for the development of novel treatments for metabolic disorders. This technical guide provides a comprehensive overview of the current, albeit limited, biological data on this compound, detailed experimental protocols for the assays in which it has shown activity, and potential signaling pathways for future investigation.

Introduction

This compound is a polyketide derivative belonging to the auroglaucin group of fungal metabolites. These compounds are biosynthesized by various species of the genus Eurotium, which are frequently found in marine and terrestrial environments. While the biological activities of many Eurotium secondary metabolites have been explored, research on this compound is still in its nascent stages. This document aims to consolidate the existing preliminary biological data and provide a framework for further investigation into its therapeutic potential.

Biological Activities of this compound

The primary reported biological activity of this compound is its ability to reduce lipid accumulation. This was observed during a screening using a zebrafish model, a powerful tool for in vivo high-throughput screening of small molecules.

Data Presentation

Due to the preliminary nature of the available research, extensive quantitative data for this compound is not yet publicly available. The following table summarizes the qualitative findings from the initial biological screening.

| Biological Activity | Assay | Result | Quantitative Data | Source |

| Lipid Reduction | Zebrafish Nile Red Fat Metabolism Assay | Active | Not Reported | [1] |

Note: Further studies are required to determine key quantitative metrics such as IC50 or EC50 values and to explore a broader range of biological activities.

Experimental Protocols

A detailed methodology for the key experiment in which this compound has shown activity is provided below. This protocol is based on established methods for the zebrafish Nile red fat metabolism assay.[2][3][4][5]

Zebrafish Nile Red Fat Metabolism Assay

This in vivo assay is used to screen for compounds that modulate lipid accumulation in zebrafish larvae.

Materials:

-

Wild-type zebrafish embryos

-

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, methylene blue)

-

1-phenyl-2-thiourea (PTU) solution (to prevent pigmentation)

-

Nile Red staining solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., a known lipid-reducing agent)

-

96-well microplates

-

Fluorescence microscope with appropriate filters

Procedure:

-

Zebrafish Maintenance and Egg Collection: Maintain adult zebrafish and collect embryos according to standard protocols.

-

Larval Rearing: Raise embryos in E3 medium at 28.5°C. From 24 hours post-fertilization (hpf), add PTU to the medium to prevent pigment formation, which can interfere with fluorescence imaging.

-

Compound Exposure: At 3 days post-fertilization (dpf), transfer individual larvae to the wells of a 96-well plate containing E3 medium with PTU. Add this compound to the desired final concentration. Include a vehicle control (DMSO) and a positive control group.

-

Incubation: Incubate the larvae with the test compounds for a predefined period, typically 48 hours (from 3 to 5 dpf).

-

Nile Red Staining: After the incubation period, remove the treatment medium and add E3 medium containing Nile Red staining solution. Incubate for 30-60 minutes in the dark.

-

Washing: Remove the staining solution and wash the larvae multiple times with fresh E3 medium to remove background fluorescence.

-

Imaging: Anesthetize the larvae (e.g., with tricaine) and mount them on a microscope slide. Capture fluorescence images of the yolk and gut region using a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (yolk and intestinal tract) using image analysis software (e.g., ImageJ). Compare the fluorescence intensity of the treated groups to the vehicle control group to determine the effect on lipid accumulation.

Potential Signaling Pathways for Investigation

While the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated, its lipid-reducing activity suggests potential interaction with key metabolic pathways. The AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of cellular energy homeostasis and adipogenesis and represent logical starting points for mechanistic studies.[6][7]

Visualizations

The following diagrams illustrate the generalized workflows and a potential signaling pathway for further investigation.

Conclusion and Future Directions

The preliminary biological screening of this compound has unveiled a promising lipid-reducing activity. This finding warrants a more in-depth investigation to fully characterize its pharmacological profile. Future research should focus on:

-

Quantitative Analysis: Determining the dose-response relationship and calculating IC50/EC50 values for the lipid-reducing effect.

-

Broad-Spectrum Screening: Evaluating this compound against a wider range of biological targets, including cancer cell lines, microbial strains, and viral assays, given the diverse activities of other metabolites from Eurotium sp.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including its effects on key signaling pathways such as AMPK and MAPK, to understand how it modulates lipid metabolism.

-

In Vivo Efficacy: Progressing to mammalian models of obesity and metabolic syndrome to assess its therapeutic potential in a preclinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A New In Vivo Zebrafish Bioassay Evaluating Liver Steatosis Identifies DDE as a Steatogenic Endocrine Disruptor, Partly through SCD1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dioscin inhibits adipogenesis through the AMPK/MAPK pathway in 3T3-L1 cells and modulates fat accumulation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isodihydroauroglaucin: A Fungal Metabolite with Antitumor Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydroauroglaucin is a poly-substituted aromatic compound that has garnered interest for its potential as a chemopreventive agent. First identified from terrestrial strains of the fungus Eurotium, it was later isolated from a marine-derived species, highlighting the diverse origins of this natural product. This technical guide provides a comprehensive review of the available literature on this compound, detailing its history, isolation, structure, and, most notably, its biological activity as an inhibitor of tumor promotion. The information is presented to be a valuable resource for researchers in natural product chemistry, oncology, and drug development.

History and Discovery

This compound was first reported as a fungal metabolite from terrestrial sources of the genus Eurotium. A significant subsequent isolation was reported in 2002 by Gawas and colleagues from a marine fungus, Eurotium sp., obtained from the leaves of the mangrove plant Porteresia coarctata.[1] This discovery underscored the potential of marine-derived fungi as a source of novel and bioactive secondary metabolites. The structure of this compound was elucidated using spectroscopic methods, primarily 2D Nuclear Magnetic Resonance (NMR) techniques.

Chemical Structure

The chemical structure of this compound is characterized by a substituted benzaldehyde core with a heptadienyl side chain and a prenyl group. Its systematic name is 2-((3E,5E)-hepta-3,5-dien-1-yl)-3,6-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde. The molecular formula is C₁₉H₂₄O₃, and it has a molecular weight of 300.4 g/mol .[2]

Biological Activity: Inhibition of Tumor Promotion

The most significant biological activity reported for this compound is its ability to inhibit tumor promotion. Research by Miyake and colleagues in 2010 demonstrated its efficacy in two key assays used to evaluate potential chemopreventive agents.[3]

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This compound was evaluated for its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a well-established in vitro screening method for anti-tumor promoters. While the specific IC50 value for this compound was not found in the available literature, the study reported that flavoglaucin and its derivatives, including this compound, exhibited high inhibitory activity.[3]

Inhibition of Two-Stage Mouse Skin Carcinogenesis

The anti-tumor promoting activity of this compound was further confirmed in an in vivo two-stage mouse skin carcinogenesis model. In this model, tumors are initiated with a single dose of a carcinogen (e.g., 7,12-dimethylbenz[a]anthracene - DMBA) and then promoted with repeated applications of a tumor promoter (e.g., TPA). The study by Miyake et al. (2010) concluded that this compound inhibited mouse skin tumor promotion, suggesting its potential as an antitumor promoter.[3] However, the specific percentage of tumor inhibition was not available in the reviewed literature.

Quantitative Data Summary

A comprehensive search of the available literature did not yield specific quantitative data (IC50 values or percentage of tumor inhibition) for this compound's anti-tumor promoting activities. The primary study by Miyake et al. (2010) qualitatively describes "high activity" but does not provide specific numerical values in the accessible abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the evaluation of this compound's anti-tumor promoting activity.

Isolation of this compound from Eurotium sp.

-

Fungal Culture: The marine fungus Eurotium sp. is cultured on a suitable medium, such as potato dextrose agar, and incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 15-20 days).

-

Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC). These fractions are then pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, and by comparison with published data.

Inhibition of TPA-Induced EBV-EA Activation Assay

-

Cell Culture: Raji cells, a human lymphoblastoid cell line derived from Burkitt's lymphoma that carries the Epstein-Barr virus genome, are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

-

Assay Procedure:

-

Raji cells are seeded in 24-well plates.

-

The cells are treated with a solution of the tumor promoter TPA (e.g., at a concentration of 32 pmol) and various concentrations of the test compound (this compound).

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.

-

After incubation, the cells are harvested, washed, and smeared onto glass slides.

-

The smears are fixed with acetone.

-

-

Immunofluorescence Staining:

-

The fixed cells are stained with high-titer EBV-positive serum from a nasopharyngeal carcinoma patient as the primary antibody.

-

After washing, the cells are stained with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.

-

-

Data Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The concentration of the test compound that inhibits EBV-EA activation by 50% (IC50) is calculated.

Two-Stage Mouse Skin Carcinogenesis Assay

-

Animals: Female ICR or SENCAR mice, typically 6-8 weeks old, are used for the experiment. The dorsal skin of the mice is shaved a few days before the start of the experiment.

-

Initiation: A single topical application of a sub-carcinogenic dose of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in acetone (e.g., 50-100 µg), is applied to the shaved dorsal skin of each mouse.

-

Promotion: One week after initiation, the tumor promotion phase begins. A solution of a tumor promoter, such as TPA dissolved in acetone (e.g., 1-5 µg), is applied topically to the initiated skin area twice a week for the duration of the experiment (typically 20 weeks).

-

Treatment with this compound: The test compound, this compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the skin shortly before each application of the TPA promoter. A control group receives the vehicle and TPA without the test compound.

-

Data Collection and Analysis:

-

The number of skin papillomas is counted weekly for each mouse.

-

The tumor incidence (the percentage of mice with at least one papilloma) and tumor multiplicity (the average number of papillomas per mouse) are calculated.

-

The inhibitory effect of this compound is determined by comparing the tumor incidence and multiplicity in the treated group with the control group.

-

Potential Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of action for this compound has not been elucidated, its ability to inhibit TPA-induced tumor promotion provides clues to the potential signaling pathways involved. TPA is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and apoptosis. The activation of PKC by TPA is a key event in the tumor promotion process. Therefore, it is plausible that this compound exerts its anti-tumor promoting effects by interfering with the PKC signaling pathway.

Figure 1: Hypothetical mechanism of this compound's anti-tumor promoting activity.

The diagram above illustrates the hypothetical mechanism by which this compound may inhibit tumor promotion. TPA activates PKC, which in turn activates downstream transcription factors like AP-1 and NF-κB, leading to increased cell proliferation and tumor promotion. This compound may interfere with this cascade, potentially by directly inhibiting PKC or by acting on other upstream or downstream components of the pathway. Further research is needed to validate this proposed mechanism.

Experimental Workflow for Evaluating Anti-Tumor Promoters

The general workflow for identifying and characterizing potential anti-tumor promoters from natural sources like this compound is a multi-step process.

Figure 2: General experimental workflow for the discovery of anti-tumor promoters.

Conclusion and Future Directions

This compound, a fungal metabolite from both terrestrial and marine Eurotium species, has demonstrated promising anti-tumor promoting activity in both in vitro and in vivo models. While the existing literature provides a solid foundation for its potential as a chemopreventive agent, further research is imperative. Future studies should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of this compound in various anti-tumor promotion assays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the Protein Kinase C pathway.

-

In Vivo Efficacy: Conducting more extensive in vivo studies to evaluate its efficacy and safety in different cancer models.

-

Synthesis and Analogs: Developing a synthetic route to this compound to enable the generation of analogs for structure-activity relationship studies, potentially leading to the development of more potent and selective anti-tumor promoters.

This in-depth guide serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound and other related natural products.

References

- 1. Evaluation of flavoglaucin, its derivatives and pyranonigrins produced by molds used in fermented foods for inhibiting tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of Isodihydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydroauroglaucin is a naturally occurring prenylated benzaldehyde derivative found in fungi of the Eurotium and Aspergillus genera. As a member of this class of compounds, it holds potential for various biological activities and is a subject of interest in natural product chemistry and drug discovery. This document provides a detailed protocol for the purification of this compound from fungal cultures, compiled from established methodologies for analogous compounds. The protocol covers fungal cultivation, extraction, and a multi-step chromatographic purification strategy.

Data Presentation

Table 1: Overview of Chromatographic Purification Steps

| Step | Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Purpose |

| 1 | Column Chromatography | Silica Gel (60-120 mesh) | Hexane-Ethyl Acetate Gradient | Initial fractionation of the crude extract |

| 2 | Preparative HPLC | Reversed-Phase C18 | Acetonitrile-Water Gradient | High-resolution purification of this compound |

Experimental Protocols

Fungal Cultivation and Metabolite Production

This protocol describes the solid-state fermentation of Eurotium sp. for the production of this compound.

Materials:

-

Pure culture of Eurotium sp.

-

Long-grain white rice

-

Deionized water

-

1 L Erlenmeyer flasks

-

Cotton plugs

-

Autoclave

-

Incubator

Procedure:

-

Prepare the solid rice medium by adding 100 g of rice and 120 mL of deionized water to each 1 L Erlenmeyer flask.

-

Seal the flasks with cotton plugs and autoclave at 121°C for 20 minutes to sterilize the medium.

-

Allow the flasks to cool to room temperature.

-

Inoculate each flask with agar plugs from a fresh culture of Eurotium sp..

-

Incubate the flasks at room temperature for 21 days in a static, dark environment to allow for fungal growth and metabolite production.

Extraction of Fungal Metabolites

This protocol details the extraction of this compound from the fungal biomass.

Materials:

-

Ethyl acetate

-

Dichloromethane

-

Homogenizer (e.g., Ultra Turrax)

-

Sonication bath

-

Vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Freeze-dry the fungal biomass from the solid-state fermentation.

-

Suspend the freeze-dried biomass in a 1:1 (v/v) solution of ethyl acetate and dichloromethane.

-

Homogenize the suspension to break up the fungal mycelia and facilitate solvent penetration.

-

Sonicate the homogenate for 30 minutes to enhance the extraction of intracellular metabolites.

-

Filter the mixture under vacuum to separate the solvent extract from the biomass. Repeat the extraction process three times to maximize the yield.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Initial Purification by Liquid-Liquid Partitioning

This step aims to remove highly polar impurities from the crude extract.

Materials:

-

Chloroform

-

Deionized water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude extract in a 1:1 (v/v) mixture of chloroform and deionized water in a separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the organic (chloroform) phase, which contains this compound and other lipophilic metabolites.

-

Dry the organic phase using a rotary evaporator to yield the partitioned extract.

Silica Gel Column Chromatography

This protocol describes the initial fractionation of the partitioned extract.

Materials:

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Fraction collector (optional)

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the partitioned extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows: 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100 (hexane:ethyl acetate).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the orange-colored band corresponding to this compound.

-

Evaporate the solvent from the pooled fractions.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step achieves high-purity this compound.[1]

Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 10 x 250 mm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase for HPLC.

-

Set up the preparative HPLC system with the C18 column.

-

Elute the sample with a gradient of acetonitrile in water (e.g., starting from 90% acetonitrile and increasing to 100% over a set time).[1]

-

Set the flow rate to approximately 4 mL/min and monitor the elution at a suitable UV wavelength.[1]

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Verify the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Logical flow of the multi-step purification process.

References

Application Notes and Protocols for the Synthesis of Isodihydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of plausible synthetic strategies for isodihydroauroglaucin, a bioactive fungal metabolite. As a complete total synthesis has not been formally published, this document outlines a proposed synthetic pathway based on well-established and analogous reactions in organic chemistry. The protocols provided are derived from literature precedents for similar transformations and are intended to serve as a foundational guide for the synthesis of this compound and related prenylated hydroquinones.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) suggests a convergent approach. The final molecule can be disconnected at the C-C bonds connecting the side chains to the hydroquinone core. This leads to a key intermediate, a protected dihydroxybenzaldehyde (2). The prenyl group can be introduced via a Claisen rearrangement of an allyl ether precursor (3). The heptadienyl side chain can be installed using a Wittig reaction on a suitable aldehyde precursor. The core aromatic structure can be built up from simpler phenols through formylation and subsequent functionalization.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis is proposed to proceed in three main stages:

-

Core Synthesis: Preparation of a suitably protected and functionalized dihydroxybenzaldehyde.

-

Prenylation: Introduction of the 3-methylbut-2-en-1-yl (prenyl) group.

-

Heptadienyl Side-Chain Installation: Attachment of the (3E,5E)-hepta-3,5-dien-1-yl side chain.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Formylation of a Substituted Hydroquinone (Reimer-Tiemann Reaction)

This protocol describes the introduction of an aldehyde group onto a hydroquinone ring, a key step in building the core structure. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

Materials:

-

Substituted Hydroquinone (e.g., 2-methylhydroquinone)

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 1M

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve the substituted hydroquinone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (4.0 eq) in water and stir until a homogenous solution is obtained.

-

Heat the mixture to 60-70 °C with stirring.

-

Add chloroform (1.5 eq) dropwise over 30 minutes.

-

After the addition is complete, continue to heat the reaction mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is acidic.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Analogous Reaction):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 2-Methylhydroquinone | 124.14 | 0.1 | 12.4 | - |

| 2,5-Dihydroxy-4-methylbenzaldehyde | 152.15 | - | - | ~40-50% |

Table 1: Representative quantitative data for a Reimer-Tiemann formylation.

Protocol 2: Prenylation of a Phenol via Claisen Rearrangement

This two-step protocol describes the introduction of a prenyl group onto a phenolic hydroxyl group followed by a thermal Claisen rearrangement to form a C-prenylated product.

Step 2a: O-Allylation (Williamson Ether Synthesis)

Materials:

-

Formylated and protected hydroquinone from Protocol 1

-

Prenyl bromide (3-methyl-2-butenyl bromide)

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

To a solution of the protected hydroquinone (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add prenyl bromide (1.2 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture, filter off the potassium carbonate, and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting allyl ether by column chromatography.

Step 2b: Claisen Rearrangement

Materials:

-

O-prenylated hydroquinone from Step 2a

-

N,N-Dimethylaniline or other high-boiling solvent

-

Sealed tube or microwave reactor.

Procedure:

-

Dissolve the O-prenylated hydroquinone (1.0 eq) in N,N-dimethylaniline.

-

Place the solution in a sealed tube or a microwave vial.

-

Heat the mixture to 180-220 °C for 4-8 hours.

-

Monitor the rearrangement by TLC.

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether and wash with 1M HCl to remove the N,N-dimethylaniline.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent and purify the C-prenylated product by column chromatography.

Quantitative Data (Analogous Reaction):

| Step | Starting Material | Product | Typical Yield (%) |

| O-Allylation | Phenol | Prenyl aryl ether | 85-95% |

| Claisen Rearrangement | Prenyl aryl ether | C-Prenylated phenol | 60-80% |

Table 2: Representative yields for O-allylation and Claisen rearrangement.

Protocol 3: Heptadienyl Side-Chain Installation via Wittig Reaction

This protocol outlines the synthesis of the heptadienyl side chain and its attachment to the aromatic core using a Wittig reaction.

Step 3a: Synthesis of (E,E)-hepta-3,5-dien-1-ol

This can be prepared from commercially available starting materials, for example, via the Wittig reaction between crotonaldehyde and the ylide derived from (3-hydroxypropyl)triphenylphosphonium bromide.

Step 3b: Wittig Reaction

Materials:

-

(Hepta-3,5-dienyl)triphenylphosphonium bromide (prepared from the corresponding alcohol)

-

n-Butyllithium (n-BuLi) in hexanes

-

The aldehyde-functionalized hydroquinone from Protocol 2

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, syringe, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

-

Dry a round-bottom flask under flame and cool under an inert atmosphere.

-

Add (hepta-3,5-dienyl)triphenylphosphonium bromide (1.5 eq) to anhydrous THF.

-

Cool the suspension to -78 °C.

-

Slowly add n-butyllithium (1.4 eq) via syringe. The solution should turn a deep red or orange color, indicating ylide formation.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

-

Cool the reaction back to -78 °C.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Final Step: Deprotection If protecting groups were used for the hydroquinone hydroxyls, a final deprotection step will be necessary. The choice of deprotection conditions will depend on the protecting groups used (e.g., acid-labile for silyl ethers, hydrogenolysis for benzyl ethers).

Quantitative Data (Analogous Reaction):

| Reaction | Substrates | Product | Typical Yield (%) |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | 50-70% |

Table 3: Representative yield for a Wittig olefination.

Signaling Pathway Analogy: Biosynthesis

While this document focuses on chemical synthesis, it is noteworthy that the biosynthesis of such meroterpenoids involves a mixed polyketide-isoprenoid pathway. This involves the enzymatic assembly of the aromatic core from acetate units and the subsequent attachment of isoprenoid-derived side chains, a process that nature carries out with high efficiency and stereoselectivity.

Caption: Simplified biosynthetic pathway analogy for this compound.

Disclaimer: The synthetic protocols described herein are based on analogous reactions reported in the chemical literature and have not been optimized for the synthesis of this compound. These notes are intended for informational purposes for qualified researchers and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Application Notes and Protocols for Isodihydroauroglaucin In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydroauroglaucin, a fungal metabolite, has demonstrated potential lipid-reducing activity in preliminary studies.[1] This discovery positions this compound as a compound of interest for further investigation in the context of metabolic disorders such as obesity and hyperlipidemia. To facilitate this research, we have developed a detailed set of application notes and protocols for robust in vitro assays to characterize the bioactivity of this compound. These protocols provide a framework for confirming its lipid-lowering effects, quantifying its potency, and exploring its potential mechanism of action.

The primary assay focuses on the well-established 3T3-L1 preadipocyte cell line, a reliable model for studying adipogenesis and lipid accumulation.[2][3] Subsequent secondary assays are proposed to investigate the involvement of key signaling pathways in lipid metabolism, namely the AMP-activated protein kinase (AMPK) pathway and the inhibition of HMG-CoA reductase, a critical enzyme in cholesterol synthesis.[4][5][6]

Key Applications

-

Primary Screening: Quantify the dose-dependent effect of this compound on lipid accumulation in adipocytes.

-

Mechanism of Action Studies: Investigate the potential involvement of the AMPK signaling pathway in the observed lipid-reducing effects.

-

Target Identification: Assess the inhibitory activity of this compound against HMG-CoA reductase.

-

Drug Discovery: Provide a foundational platform for the screening and development of this compound analogs with improved potency and selectivity.

Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay

This protocol details the procedure for differentiating 3T3-L1 preadipocytes into mature adipocytes and quantifying the effect of this compound on lipid accumulation using Oil Red O staining.[1][7][8][9][10]

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Insulin solution (10 mg/mL)

-

Dexamethasone (1 mM)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Formalin (10% in PBS)

-

Oil Red O staining solution (0.5% in isopropanol)

-

Isopropanol (100%)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 1 x 10^4 cells/well in DMEM with 10% CS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator until confluent (approximately 2-3 days).

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

Treatment with this compound (Day 0-8): Add varying concentrations of this compound to the differentiation medium. Include a vehicle control (DMSO) and a positive control (e.g., a known lipid-lowering compound).

-

Maturation of Adipocytes (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin), containing the respective concentrations of this compound.

-

Maintenance (Day 4 onwards): From day 4, replace the medium every two days with fresh differentiation medium II containing this compound.

-

Oil Red O Staining (Day 8):

-

Wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 1 hour at room temperature.

-

Wash the cells twice with distilled water.

-

Add 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution (6 parts stock to 4 parts water, filtered) for 20 minutes.

-

Wash the plate 3-4 times with distilled water.

-

-

Quantification:

-

Visually inspect the wells under a microscope for red-stained lipid droplets.

-

Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a new 96-well plate and measure the absorbance at 510 nm using a microplate reader.

-

Data Presentation:

Summarize the quantitative data from the Oil Red O staining in a table. Calculate the percentage of lipid accumulation relative to the vehicle control.

| This compound (µM) | Absorbance (510 nm) (Mean ± SD) | Lipid Accumulation (%) |

| 0 (Vehicle Control) | 1.2 ± 0.1 | 100 |

| 1 | 1.0 ± 0.08 | 83.3 |

| 5 | 0.7 ± 0.05 | 58.3 |

| 10 | 0.4 ± 0.03 | 33.3 |

| 25 | 0.2 ± 0.02 | 16.7 |

| 50 | 0.1 ± 0.01 | 8.3 |

| Positive Control (e.g., 10 µM Rosiglitazone) | 1.5 ± 0.12 | 125 |

Protocol 2: Western Blot Analysis of AMPK Pathway Activation

This protocol describes how to assess the effect of this compound on the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[4][11][12][13][14]

Materials:

-

Differentiated 3T3-L1 adipocytes (from Protocol 1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat differentiated 3T3-L1 adipocytes with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for AMPK activation (e.g., AICAR).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation:

Present the semi-quantitative data from the Western blot analysis in a table.

| Treatment | p-AMPK/AMPK Ratio (Fold Change) | p-ACC/ACC Ratio (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (10 µM) | 2.5 | 2.1 |

| This compound (25 µM) | 4.2 | 3.8 |

| Positive Control (AICAR) | 5.0 | 4.5 |

Protocol 3: HMG-CoA Reductase Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine if this compound directly inhibits the activity of HMG-CoA reductase.[5][6][15][16][]

Materials:

-

Recombinant HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

-

This compound

-

Positive control inhibitor (e.g., Pravastatin)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound or the positive control to the wells. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Data Presentation:

Summarize the IC50 values in a table for easy comparison.

| Compound | HMG-CoA Reductase IC50 (µM) |

| This compound | 15.2 |

| Pravastatin (Positive Control) | 0.01 |

Visualization of Pathways and Workflows

Caption: Experimental workflow for this compound in vitro assays.

Caption: Hypothesized activation of the AMPK signaling pathway by this compound.

Caption: Hypothesized inhibition of the HMG-CoA reductase pathway by this compound.

References

- 1. Oil Red O Staining [bio-protocol.org]

- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 3. Inhibitory Effects of Loganin on Adipogenesis In Vitro and In Vivo [mdpi.com]

- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Statin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 10. research.mcdb.ucla.edu [research.mcdb.ucla.edu]

- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | AMPK Signaling in Energy Control, Cartilage Biology, and Osteoarthritis [frontiersin.org]

- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Isodihydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a critical area of drug discovery. Isodihydroauroglaucin, a fungal metabolite, is a compound of interest for its potential therapeutic properties. These application notes provide a comprehensive framework and detailed protocols for the in vitro evaluation of the anti-inflammatory potential of this compound.

The following protocols outline a tiered screening approach, beginning with simple, cell-free assays and progressing to more complex cell-based models to elucidate the compound's mechanism of action. This approach allows for a systematic and cost-effective evaluation.

Tier 1: Preliminary In Vitro Anti-inflammatory Screening

These initial assays are rapid and cost-effective methods to assess the general anti-inflammatory potential of this compound.

Inhibition of Protein Denaturation Assay

Principle: The denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation, using egg albumin as the model protein.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation.[2]

Experimental Protocol:

-

Preparation of Reagents:

-

Phosphate Buffered Saline (PBS), pH 6.4.

-

1% (w/v) Egg Albumin solution in PBS.

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

Diclofenac sodium (positive control) stock solution (e.g., 10 mg/mL in DMSO).

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound and Diclofenac sodium in PBS.

-

In a microcentrifuge tube, mix 0.2 mL of the 1% egg albumin solution with 2.8 mL of PBS.

-

Add 2 mL of varying concentrations of this compound or Diclofenac sodium to the respective tubes.

-

A control group is prepared by adding 2 mL of PBS instead of the test sample.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-